molecular formula C15H18N4OS B2894742 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea CAS No. 899968-79-7

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea

Cat. No.: B2894742
CAS No.: 899968-79-7
M. Wt: 302.4
InChI Key: WACRZZCQBXTUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Kinase Inhibition

A novel series of N-aryl-N'-pyrimidin-4-yl ureas, including compounds similar in structure to 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea, has been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. These compounds, exemplified by NVP-BGJ398, showed significant antitumor activity in bladder cancer xenograft models, supporting their potential therapeutic use as new anticancer agents (Guagnano et al., 2011).

Anti-CML Activity Through PI3K/AKT Signaling Pathway

Another study reported the design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent activity against the human chronic myeloid leukemia (CML) cell line K562. These compounds showed very weak or no cellular toxicity and acted by significantly reducing protein phosphorylation of the PI3K/Akt signal pathway, suggesting their potential as lead molecules for the treatment of chronic myeloid leukemia and cancer (Li et al., 2019).

Biological Screening for Antitumor and Antimicrobial Effects

A range of pyrimidine derivatives has been synthesized and screened for various biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular effects. Some of these compounds have shown promising results, especially in anti-inflammatory activities compared to standard drugs, indicating the potential for further development in medical applications (Bhat et al., 2014).

Antimicrobial and Anticancer Activities of Pyrimidine Derivatives

Further research into pyrimidine derivatives has yielded compounds with notable antimicrobial and anticancer activities. This includes the discovery of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles that have shown significant activity against bacterial strains and human cancer cell lines, providing a basis for the development of new therapeutic agents (El-Sawy et al., 2013).

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-12-4-6-13(7-5-12)21-11-3-10-18-15(20)19-14-16-8-2-9-17-14/h2,4-9H,3,10-11H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACRZZCQBXTUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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